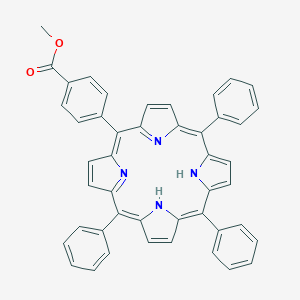

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin

Vue d'ensemble

Description

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is a useful research compound. Its molecular formula is C46H32N4O2 and its molecular weight is 672.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Discovery and Peptide-Based Therapeutics : Monofunctional electrophilic and nucleophilic derivatives of meso-tetraphenylporphyrin have been found effective in attaching to peptides, opening potential applications in drug discovery and peptide-based therapeutics (Matthews, Pouton, & Threadgill, 1995).

Membrane Interaction and Cellular Homeostasis : Asymmetrical porphyrins, including variants of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin, can hyperpolarize U937 cell membranes and increase membrane anisotropy, potentially impacting cellular homeostasis (Mihai et al., 2023).

Photochromic Materials and Biological Analysis : Successful synthesis and application of related porphyrin compounds, like 5-o-hydroxylphenyl-10,15,20-triphenylporphyrin, have been demonstrated in photochromic materials and biological analysis, indicating the versatility of the porphyrin framework for various scientific applications (Hu Shi-rong, 2011).

Semiconductor Materials : These porphyrin compounds show potential as semiconductor materials due to their significant impact on fluorescence spectra and surface photovoltage measurements (Wang, Li, & Wang, 2021).

Novel Compounds with Diverse Acid-Base Properties : Tetraphenylporphine derivatives with amino acid anchor groups show promising potential for the synthesis of novel compounds with diverse acid-base properties, offering avenues for further chemical exploration and potential applications (Ivanova et al., 2021).

Targeted Tumor Therapy : Some derivatives have shown potential value as targeted tumor therapy agents, with specific affinity for liver and lung, and time-dependent accumulation and retainable characteristics in SMMC-7721 tumor-bearing mice (Sun et al., 2014).

Mécanisme D'action

Target of Action

Porphyrins and their derivatives are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to intercalate into biomolecules .

Mode of Action

When exposed to light, they can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death .

Biochemical Pathways

The generation of ros can affect various biochemical pathways, including those involved in cell survival, apoptosis, and dna repair .

Pharmacokinetics

The pharmacokinetic properties of porphyrins and their derivatives are generally influenced by their chemical structure, including the nature and position of substituents .

Result of Action

The generation of ros can lead to oxidative damage to cellular components, including proteins, lipids, and dna, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen is crucial for the generation of ROS. Additionally, the pH and temperature of the environment can influence the stability and activity of the compound .

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the ability of porphyrins to bind metal ions, which can influence the activity of enzymes and other biomolecules .

Molecular Mechanism

Porphyrins and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

methyl 4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32N4O2/c1-52-46(51)33-19-17-32(18-20-33)45-40-27-25-38(49-40)43(30-13-7-3-8-14-30)36-23-21-34(47-36)42(29-11-5-2-6-12-29)35-22-24-37(48-35)44(31-15-9-4-10-16-31)39-26-28-41(45)50-39/h2-28,47-48H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTWPMXQCKOXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457834 | |

| Record name | 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-06-2 | |

| Record name | 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the Iridium(III) complex of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin of interest for bioimaging?

A1: The Iridium(III) complex incorporating this compound, denoted as in the study, exhibits several properties desirable for bioimaging:

- Near-infrared (NIR) emission: [] This allows for deeper tissue penetration and reduced background fluorescence compared to shorter wavelength emitters.

- Long-lived luminescence: [] This enables time-gated imaging techniques, further reducing background noise and improving signal-to-noise ratio.

- Cellular Uptake and Localization: The cationic nature of the complex [] contributes to its ability to enter cells, making it suitable for intracellular imaging.

Q2: How does the structure of influence its cellular uptake?

A2: The study by [Li et al. (2014)] [] found that the cationic charge of plays a crucial role in its cellular uptake. This positive charge likely facilitates interactions with negatively charged cell membranes, enhancing internalization. Furthermore, the study compared the uptake of with its neutral counterpart and observed higher cellular uptake efficiencies for the cationic complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)